![molecular formula C21H26N2O2 B2675696 (E)-(1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-ylidene)hydrazine CAS No. 929871-34-1](/img/structure/B2675696.png)
(E)-(1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-ylidene)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazine is a compound that has been used in various applications, including as a reducing agent and in the synthesis of various chemicals . It’s a hydrazine derivative and was originally developed as a treatment for malaria but was later found to have antihypertensive abilities .
Synthesis Analysis
Hydrazine can be synthesized through several methods. One common method involves the reaction of dimethyl carbonate with hydrazine hydrate . Another method involves the direct electrochemical oxidation of ammonia .Molecular Structure Analysis
The molecular structure of hydrazine consists of two nitrogen atoms bonded together, with each nitrogen atom also bonded to two hydrogen atoms .Chemical Reactions Analysis
Hydrazine can undergo various chemical reactions. For example, it can be used in the direct electrochemical oxidation of ammonia to generate hydrazine . It can also undergo a nucleophilic addition reaction .Physical And Chemical Properties Analysis
Hydrazine is a strong reducing agent and is basic in nature . It has a molecular weight of 32.0452 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The research includes efficient synthesis methods for spiro compounds, demonstrating the versatility of these molecules in organic synthesis. For instance, a study describes the one-pot synthesis of 5H-spiro[benzo[7,8]chromeno[2,3-c]pyrazole-7,3′-indoline]-2′,5,6(9H)-trione derivatives via a four-component reaction catalyzed by MgCl2, highlighting excellent yields, environmental friendliness, and short reaction times (Shen et al., 2015).
- Another study reports on the selective construction of diverse polycyclic spirooxindoles through a three-component reaction, showcasing the synthesis of complex molecules with high diastereoselectivity (Sun et al., 2020).
Applications in Biological Activities
- Compounds with spiro structures have been investigated for their antimicrobial properties. For example, a study on thieno[3,2-d]pyrimidines as new scaffolds of antimicrobial activities found that certain derivatives exhibited potent activity against both Gram-negative and Gram-positive bacteria, with one compound showing higher antifungal activity compared to ketoconazole (Hafez, El-Gazzar, & Zaki, 2016).
Advances in Medicinal Chemistry
- Spiro compounds' synthesis, facilitated by catalysts like nano-Co3S4 under microwave irradiations, opens avenues for rapid and efficient production of molecules with potential medicinal applications (Khojasteh-Khosro & Shahbazi-Alavi, 2019).
- The conformational study of hydrazine derivatives bearing a chromene scaffold using quantum chemical methods, dynamic NMR, and IR spectroscopy provides insights into their structural stability, which is crucial for designing drugs with desired pharmacokinetic properties (Markova et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-spiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1'-cyclohexane]-5-ylidenehydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c22-23-20-16-7-3-2-6-15(16)17-12-14-8-11-21(9-4-1-5-10-21)25-18(14)13-19(17)24-20/h12-13H,1-11,22H2/b23-20+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYNYOPGQORFGO-BSYVCWPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC3=CC4=C(C=C3O2)OC(=NN)C5=C4CCCC5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)CCC3=CC4=C(C=C3O2)O/C(=N/N)/C5=C4CCCC5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-(1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-ylidene)hydrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

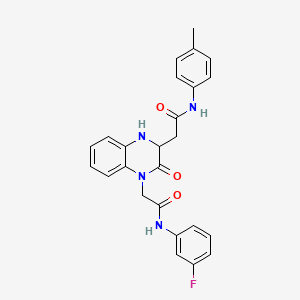
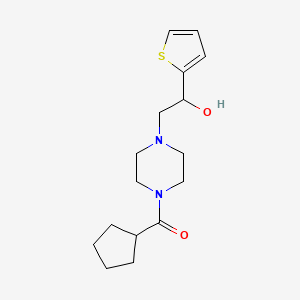
![N-(3-methoxyphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2675619.png)
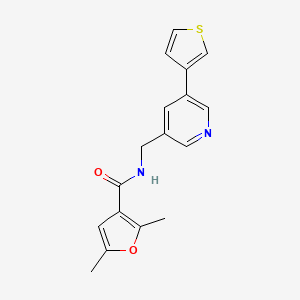
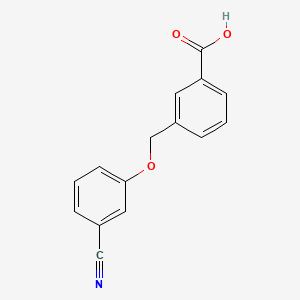
![Bicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B2675624.png)
![2-ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene](/img/structure/B2675625.png)
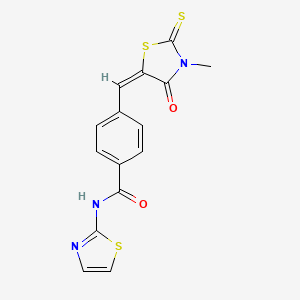
![3-Bromo-2-methylpyrazolo[1,5-b]pyridazine](/img/structure/B2675628.png)

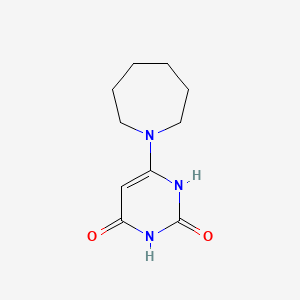
![1-(4-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2675633.png)
![Benzo[d]thiazol-2-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2675634.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-bromofuran-2-carboxamide](/img/structure/B2675635.png)